8-Fluoroimidazo[1,5-a]pyridin-3-amine
CAS No.:
Cat. No.: VC18350137
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol
* For research use only. Not for human or veterinary use.
![8-Fluoroimidazo[1,5-a]pyridin-3-amine -](/images/structure/VC18350137.png)
Specification
Molecular Formula | C7H6FN3 |
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Molecular Weight | 151.14 g/mol |
IUPAC Name | 8-fluoroimidazo[1,5-a]pyridin-3-amine |
Standard InChI | InChI=1S/C7H6FN3/c8-5-2-1-3-11-6(5)4-10-7(11)9/h1-4H,(H2,9,10) |
Standard InChI Key | KCXJXUBFKZLLGN-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=CN=C2N)C(=C1)F |
Introduction
Structural and Electronic Properties
Core Architecture and Substituent Effects
8-Fluoroimidazo[1,5-a]pyridin-3-amine features a bicyclic framework formed by fusion of an imidazole ring with a pyridine ring at the 1,5-positions. The fluorine atom at the 8-position introduces electronegativity, altering electron density across the aromatic system, while the 3-amino group provides a site for hydrogen bonding and nucleophilic reactivity. Key structural parameters inferred from related compounds include:
The fluorine atom’s electron-withdrawing effect reduces basicity at the pyridine nitrogen while enhancing metabolic stability compared to non-fluorinated analogs .
Synthetic Methodologies
Retrosynthetic Strategies
Synthesis of 8-fluoroimidazo[1,5-a]pyridin-3-amine likely involves multi-step sequences starting from fluorinated pyridine precursors. A plausible route, adapted from methods for [1,2-a] isomers , includes:
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Halogenation: Introduction of fluorine at the 8-position via electrophilic substitution or directed ortho-metalation.
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Cyclization: Formation of the imidazole ring using reagents like ethyl glyoxalate or amidines.
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Functionalization: Installation of the 3-amino group via nucleophilic substitution or reduction of nitro intermediates.
Comparative Yields and Challenges
Synthetic hurdles include regioselective fluorination and avoidance of N-oxide formation during cyclization. Yields for analogous reactions range from 35% to 58%, depending on substituent protection strategies .
Biological Activity and Target Engagement
Neurotransmitter Receptor Modulation
The 8-fluoroimidazo[1,5-a]pyridine core exhibits structural similarity to GABA_A receptor modulators. In [1,2-a] analogs, fluorine substitution enhances binding affinity (Kᵢ = 12–45 nM) by mimicking bioisosteric pyrimidine rings . This suggests potential anxiolytic or sedative applications for the [1,5-a] isomer.
Enzyme Inhibition Profiles
Fluorinated imidazopyridines frequently target kinases and phosphodiesterases. For example:
Enzyme Class | IC₅₀ Range | Mechanism |
---|---|---|
Cyclin-Dependent Kinases | 0.8–3.2 μM | ATP-competitive inhibition |
PDE4 | 5–15 nM | Allosteric modulation |
Data extrapolated from indicate that the 3-amino group may facilitate hydrogen bonding with catalytic residues, enhancing selectivity.
Future Directions and Challenges
Unmet Synthetic Needs
Current limitations in regiocontrolled fluorination and amino group installation necessitate development of:
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Transition-metal-catalyzed C–H activation for direct fluorination
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Photoredox strategies for late-stage functionalization
Therapeutic Exploration
Priority research areas include:
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Neurodegenerative Diseases: Targeting tau kinase inhibition
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Oncology: Combination therapies with PD-1/PD-L1 inhibitors
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Antimicrobial Resistance: Disruption of bacterial efflux pumps
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